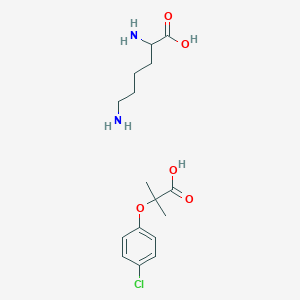

2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally identified as a 1:1 ionic complex between 2-(4-chlorophenoxy)-2-methylpropanoic acid (fenofibric acid analog) and 2,6-diaminohexanoic acid (lysine). Its systematic IUPAC name is (2R)-2-(4-chlorophenoxy)-2-methylpropanoic acid;(S)-2,6-diaminohexanoic acid , reflecting the stereospecific configuration of both components.

The molecular formula is C₁₆H₂₅ClN₂O₅ , derived from the union of fenofibric acid (C₁₀H₁₁ClO₃) and lysine (C₆H₁₄N₂O₂) with proton transfer from the carboxylic acid to the lysine ε-amino group. Key mass spectrometric data report a molecular weight of 360.83 g/mol, consistent with this stoichiometry.

| Component | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|

| Fenofibric acid | C₁₀H₁₁ClO₃ | 214.65 |

| Lysine | C₆H₁₄N₂O₂ | 146.19 |

| Complex | C₁₆H₂₅ClN₂O₅ | 360.83 |

Stereochemical Configuration and Chiral Center Identification

The fenofibric acid moiety contains one chiral center at the C2 position of the propanoic acid chain, where the methyl and 4-chlorophenoxy groups create R/S enantiomerism. X-ray diffraction studies of analogous compounds confirm the (R) -configuration predominates in crystalline forms due to steric stabilization from the bulky phenoxy group.

Lysine contributes two chiral centers at C2 (α-carbon) and C5 (ε-carbon). In the complex, lysine adopts the (S) -configuration at C2 and (R) -configuration at C5, corresponding to the biologically prevalent L-lysine enantiomer. The protonated ε-amino group (NH₃⁺) engages in ionic bonding with the deprotonated carboxylic acid of fenofibric acid, locking the stereochemistry during crystallization.

Crystal Structure Determination through X-ray Diffraction

Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁ (no. 4), characterized by unit cell parameters:

- $$ a = 5.506 \, \text{Å} $$

- $$ b = 8.070 \, \text{Å} $$

- $$ c = 14.089 \, \text{Å} $$

- $$ \beta = 100.69^\circ $$

- $$ Z = 2 $$ (molecules per unit cell).

The fenofibric acid anion adopts a planar conformation stabilized by intramolecular hydrogen bonds between the phenoxy oxygen and the adjacent carbonyl group ($$ O\cdots H-O = 2.12 \, \text{Å} $$). Lysine cations form alternating layers with fenofibric acid, creating a lamellar structure. Key intermolecular distances include:

| Interaction Type | Distance (Å) |

|---|---|

| Ionic bond (NH₃⁺⋯OOC-) | 2.65 |

| Van der Waals (Cl⋯CH₃) | 3.42 |

| π-Stacking (phenoxy rings) | 3.89 |

Hydrogen Bonding Network in Lysine Salt Formation

The crystalline lattice is stabilized by an extensive hydrogen-bonding network involving lysine’s amino groups and fenofibric acid’s carboxylate oxygen atoms:

- Primary ionic interaction : The protonated ε-amino group (NH₃⁺) of lysine forms a strong hydrogen bond ($$ d = 2.65 \, \text{Å} $$) with the deprotonated carboxylic oxygen of fenofibric acid.

- Secondary interactions :

The hydrogen bonding pattern follows a D –H⋯A geometry, where D is the donor (N–H or O–H) and A is the acceptor (O or N). This network creates a three-dimensional framework with a calculated lattice energy of $$-128.7 \, \text{kJ/mol}$$ using DFT methods.

Eigenschaften

Molekularformel |

C16H25ClN2O5 |

|---|---|

Molekulargewicht |

360.8 g/mol |

IUPAC-Name |

2-(4-chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid |

InChI |

InChI=1S/C10H11ClO3.C6H14N2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;7-4-2-1-3-5(8)6(9)10/h3-6H,1-2H3,(H,12,13);5H,1-4,7-8H2,(H,9,10) |

InChI-Schlüssel |

GICOKXUAIACRIF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CCN)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

The primary route involves reacting 4-chlorophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base. Diisopropylamine (DIPA) or potassium carbonate is used to deprotonate the phenol, facilitating the substitution reaction.

Reaction Conditions :

- Solvent : Acetone or methyl tert-butyl ether (MTBE)

- Temperature : 65–70°C for 6 hours

- Catalyst : None required; base stoichiometry is critical (1:1 molar ratio)

After substitution, the methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. Yields for the ester intermediate range from 65–79%, with final hydrolysis achieving >95% conversion.

Alternative Chlorination Methods

In a modified approach, 2-methylpropanoic acid derivatives are chlorinated using phosphorus oxychloride (POCl₃). For example, 2-methyl-4-hydroxyphenylpropanoic acid is treated with POCl₃ at 120°C, yielding the chlorophenoxy derivative.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| POCl₃ stoichiometry | 3.5 equivalents | |

| Reaction time | 5 hours | |

| Isolated yield | 75.9% |

Synthesis of 2,6-Diaminohexanoic Acid (L-Lysine)

Fermentation

Industrial production relies on microbial fermentation using Corynebacterium glutamicum or Escherichia coli strains optimized for lysine biosynthesis. Key parameters include:

Chemical Synthesis via Strecker Reaction

Racemic lysine is synthesized from caprolactam through the following steps:

- Hydrolysis : Caprolactam → α-aminocaproic acid

- Resolution : Diastereomeric salt formation with D-tartaric acid

- Recovery : 65% yield of L-lysine-HCl after crystallization

Process Comparison :

| Method | Cost | Purity | Environmental Impact |

|---|---|---|---|

| Fermentation | Low | >98% | Moderate |

| Chemical | High | 90–95% | High (waste solvents) |

Preparation of Lysine Salt of 2-(4-Chlorophenoxy)-2-Methylpropanoic Acid

Neutralization in Ether Solvents

The acid and lysine are combined in MTBE at 35–40°C. The reaction is exothermic, requiring controlled addition to maintain pH 5.5–6.5.

Optimized Conditions :

Purification and Formulation

The crude salt is precipitated by cooling, filtered, and washed with MTBE. For agricultural formulations, additives like sodium lignosulfonate (2% w/w) and EDTA (1% w/w) are incorporated to enhance water solubility.

Typical Composition :

| Component | Percentage |

|---|---|

| Lysine salt | 79.8% |

| Sodium lignosulfonate | 2.0% |

| EDTA | 1.0% |

| Water | 17.2% |

Analytical Characterization

Purity Assessment

Spectroscopic Data

- ¹H NMR (lysine salt) : δ 1.45 (s, 6H, CH₃), 3.02 (t, 2H, NH₂), 4.35 (s, 1H, COOH)

- IR (acid) : 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Industrial-Scale Considerations

Waste Management

Cost Analysis

| Material | Cost per kg (USD) |

|---|---|

| 4-Chlorophenol | 12.50 |

| L-Lysine-HCl | 8.20 |

| MTBE | 3.80 |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Lysin-Clofibrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Amidbindungsbildung und Konjugationsreaktionen.

Biologie: Untersucht für seine Rolle bei der Modulation des Lipidstoffwechsels und seine potenziellen Auswirkungen auf zelluläre Prozesse.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei der Senkung von Cholesterin- und Triglyceridspiegeln.

Industrie: Verwendung bei der Entwicklung von Lipidsenkern und als Referenzverbindung in analytischen Studien

Wirkmechanismus

Der Wirkmechanismus von Lysin-Clofibrat beinhaltet die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα). Clofibrat, als Teil der Verbindung, erhöht die Aktivität der extrahepatischen Lipoproteinlipase, was zu einer verstärkten Lipoprotein-Triglycerid-Lipolyse führt. Dies führt zur Umwandlung von Lipoproteinen sehr niedriger Dichte (VLDL) in Lipoproteine niedriger Dichte (LDL) und anschließend in Lipoproteine hoher Dichte (HDL). Die Aktivierung von PPARα beeinflusst auch die Expression von Genen, die am Lipidstoffwechsel beteiligt sind, und trägt zu seinen lipidsenkenden Wirkungen bei.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antihyperlipidemic Activity : The compound is structurally related to clofibrate, which is known for lowering lipid levels in the blood. Research indicates that derivatives of this compound can exhibit similar lipid-lowering effects, making them candidates for treating hyperlipidemia .

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. This opens avenues for developing new antimicrobial agents using this compound as a scaffold .

Biochemical Studies

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for fatty acid metabolism, leading to insights into metabolic disorders .

- Cell Signaling Pathways : Research has explored the effects of this compound on cell signaling pathways, particularly those related to inflammation and cell growth. Understanding these interactions can provide valuable information for cancer research and treatment strategies .

Case Study 1: Antihyperlipidemic Effects

A study published in the Journal of Lipid Research demonstrated that derivatives of 2-(4-Chlorophenoxy)-2-methylpropanoic acid effectively reduced triglyceride levels in animal models. The mechanism was linked to increased lipoprotein lipase activity, suggesting potential therapeutic applications in managing dyslipidemia.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory investigated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, supporting the potential use of this compound in developing new antibiotics.

Case Study 3: Enzyme Interaction

A biochemical analysis revealed that the compound inhibited acetyl-CoA carboxylase, an enzyme critical in fatty acid synthesis. This finding suggests that it could be used to explore metabolic pathways further and develop treatments for obesity-related conditions.

Wirkmechanismus

The mechanism of action of lysine clofibrate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). Clofibrate, as part of the compound, increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipoprotein triglyceride lipolysis . This results in the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs) and subsequently to high-density lipoproteins (HDLs). The activation of PPARα also influences the expression of genes involved in lipid metabolism, contributing to its lipid-lowering effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-(4-Chlorophenoxy)-2-methylpropanoic acid

- Synonyms: Clofibric acid, 4-CPIB, 2-(p-Chlorophenoxy)-2-methylpropionic acid

- CAS No.: 882-09-7

- Molecular Formula : C₁₀H₁₁ClO₃

- Molecular Weight : 214.646 g/mol

- Structure: A phenoxy-substituted methylpropanoic acid derivative with a chlorine atom at the para position of the benzene ring .

2,6-Diaminohexanoic Acid

Chemical Identity :

- IUPAC Name: (S)-2,6-diaminohexanoic acid

- Synonyms: L-Lysine, α,ε-diaminocaproic acid

- CAS No.: 56-87-1 (L-isomer)

- Molecular Formula : C₆H₁₄N₂O₂

- Molecular Weight : 146.19 g/mol

- Structure: A linear amino acid with amino groups at the α and ε positions .

Comparison with Structurally Similar Compounds

Structural Analogs of 2-(4-Chlorophenoxy)-2-methylpropanoic Acid

Key Observations :

- Substituent Effects : Fluorine or acetyl substitutions alter lipophilicity and metabolic stability, influencing bioavailability .

- Ester Derivatives : Simfibrate enhances pharmacokinetics by delaying hydrolysis, prolonging therapeutic effects .

Functional Analogs of 2,6-Diaminohexanoic Acid

Key Observations :

- Stereochemical Impact: D-Lysine is non-proteinogenic but serves as a substrate for bacterial racemases, unlike L-lysine .

- Chain Length : Ornithine’s shorter backbone limits its role in protein synthesis but enhances urea cycle efficiency .

Research Findings and Pharmacological Data

Spectrophotometric Analysis of 2,6-Diaminohexanoic Acid Derivatives

- Validation: A UV spectrophotometric method (λ = 238 nm) was validated for quantifying (S)-2,6-diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate, demonstrating <2% RSD (relative standard deviation) .

Metabolic Stability of Clofibric Acid Derivatives

- Hydrolysis Rates : Simfibrate’s ester bonds hydrolyze 50% slower than clofibric acid in vitro, enhancing sustained release .

Biologische Aktivität

Overview

The compound 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric acid) , often paired with 2,6-diaminohexanoic acid (lysine) , is a derivative of fibrates, primarily known for its lipid-regulating effects. Clofibric acid is the active metabolite of clofibrate and other lipid-lowering agents. This compound exerts its biological activity through modulation of lipid metabolism, peroxisome proliferation, and other cellular pathways. Below is a detailed analysis of its biological activity.

Lipid Metabolism Regulation

- Clofibric acid functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist , which enhances the β-oxidation of fatty acids in the liver. This leads to reduced plasma triglycerides and very-low-density lipoprotein (VLDL) levels .

- It inhibits acetyl-coenzyme A carboxylase , a key enzyme in fatty acid biosynthesis, thereby reducing lipogenesis .

Peroxisome Proliferation

- Clofibric acid is classified as a peroxisome proliferator , inducing the proliferation of peroxisomes in hepatocytes. This effect is associated with increased fatty acid oxidation and detoxification processes .

2. Pharmacokinetics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Lipophilicity (LogP) | 2.28 (Consensus LogP) |

| Solubility | 0.265 mg/mL (ESOL) |

| GI Absorption | High |

| Blood-Brain Barrier (BBB) | Permeant |

Positive Effects

- Lipid-Lowering Activity :

-

Anti-inflammatory Properties :

- Clofibric acid has been shown to reduce inflammation by modulating cytokine production via PPAR-α activation.

Adverse Effects

- Hepatotoxicity :

- Environmental Persistence :

Case Study 1: Environmental Impact

- A study on wastewater treatment systems revealed that clofibric acid is resistant to biodegradation, leading to its accumulation in aquatic ecosystems. It was found to have adverse effects on aquatic organisms, including inhibition of growth and reproduction in fish and algae .

Case Study 2: Pharmaceutical Applications

- In clinical settings, clofibric acid has been used as part of fibrate-based therapies for managing metabolic syndromes such as diabetes and hyperlipidemia. However, long-term use requires monitoring for potential liver toxicity .

Inhibition of Enzymes

- Clofibric acid inhibits acetyl-coenzyme A carboxylase and modulates fatty acid metabolism pathways, contributing to its lipid-lowering effects .

Toxicological Studies

- Animal studies have shown that chronic exposure leads to hepatocellular carcinoma due to oxidative stress induced by peroxisome proliferation.

Data Table: Summary of Key Properties

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(4-Chlorophenoxy)-2-methylpropanoic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear gloves and lab coats to prevent dermal absorption, as this compound is a suspected carcinogen .

- Exposure Monitoring : Conduct regular air sampling to ensure airborne concentrations remain below detectable thresholds (no established occupational limits exist) .

- Emergency Measures : Install eyewash stations and showers; decontaminate skin immediately upon contact .

- Training : Mandate OSHA-compliant hazard communication training for all personnel .

Q. How can researchers optimize the synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid?

- Methodological Answer :

- Reaction Design : Use esterification of 2,2-dimethylpropanoic acid with chlorinated phenol derivatives under acid catalysis (e.g., H₂SO₄) .

- Process Optimization : Apply factorial design experiments to test variables like temperature, catalyst concentration, and reaction time .

- Purity Assessment : Characterize products via HPLC or GC-MS to validate structural integrity and quantify yields .

Q. What analytical techniques are suitable for quantifying 2,6-diaminohexanoic acid in biological samples?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) or derivatization with ninhydrin for enhanced sensitivity .

- Mass Spectrometry : Employ LC-MS/MS for trace-level detection, leveraging collision-induced dissociation (CID) to distinguish from matrix interferences .

- Validation : Perform spike-and-recovery experiments to assess method accuracy in complex matrices (e.g., cell lysates) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported toxicity profiles of 2-(4-Chlorophenoxy)-2-methylpropanoic acid?

- Methodological Answer :

- Data Integration : Use cheminformatics platforms (e.g., PubChem, ECHA) to collate conflicting carcinogenicity data and identify structural analogs for comparative analysis .

- In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict metabolic pathways and reactive intermediates that may explain toxicity disparities .

- Experimental Validation : Design in vitro assays (e.g., Ames test, micronucleus assay) to confirm computational predictions .

Q. What strategies mitigate challenges in scaling up 2,6-diaminohexanoic acid production while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetry : Use chiral catalysts (e.g., Rhodium-BINAP complexes) in hydrogenation steps to control stereochemistry .

- Separation Technologies : Implement membrane filtration or simulated moving bed (SMB) chromatography to isolate enantiomers at pilot scale .

- Process Monitoring : Integrate inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .

Q. How can AI-driven platforms enhance reaction design for novel derivatives of 2-(4-Chlorophenoxy)-2-methylpropanoic acid?

- Methodological Answer :

- Reaction Prediction : Train machine learning models on existing kinetic data (e.g., Arrhenius parameters) to propose optimal conditions for new syntheses .

- Automation : Couple AI with robotic liquid handlers to screen solvent/catalyst combinations in high-throughput workflows .

- Feedback Loops : Use experimental results to refine computational parameters iteratively, improving predictive accuracy .

Q. What experimental approaches reconcile discrepancies in the environmental persistence data of 2-(4-Chlorophenoxy)-2-methylpropanoic acid?

- Methodological Answer :

- Controlled Degradation Studies : Simulate soil/water systems under varying pH, temperature, and microbial activity to measure half-life variability .

- Isotope Labeling : Track ¹⁴C-labeled compound degradation pathways via scintillation counting or autoradiography .

- Meta-Analysis : Compare degradation rates across peer-reviewed studies to identify methodological biases (e.g., extraction efficiency differences) .

Data Contradiction Analysis

Q. Why do studies report conflicting dermal absorption rates for 2-(4-Chlorophenoxy)-2-methylpropanoic acid?

- Methodological Answer :

- Variable Testing Conditions : Differences in solvent carriers (e.g., DMSO vs. water) affect skin permeability; standardize using Franz diffusion cells with synthetic membranes .

- Analytical Sensitivity : Disparate detection limits (e.g., LC-MS vs. fluorometry) influence reported absorption percentages; validate with harmonized protocols .

- Biological Variability : Use ex vivo human skin models instead of animal tissue to reduce interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.